molecular formula C15H9F3 B1610368 Benzene, 1-(phenylethynyl)-4-(trifluoromethyl)- CAS No. 370-99-0

Benzene, 1-(phenylethynyl)-4-(trifluoromethyl)-

Cat. No.: B1610368
CAS No.: 370-99-0
M. Wt: 246.23 g/mol
InChI Key: VGHFZQHSVAXZFS-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The IUPAC name 1-(phenylethynyl)-4-(trifluoromethyl)benzene adheres to hierarchical substituent prioritization and positional numbering rules. The parent structure is benzene, with substituents assigned prefixes in alphabetical order (phenylethynyl precedes trifluoromethyl due to "p" vs. "t" alphabetical priority). The numbering sequence (1 for phenylethynyl, 4 for trifluoromethyl) ensures the lowest possible locants.

Table 1: Substituent Prioritization and Nomenclature

Substituent Prefix Position Alphabetical Rank
Trifluoromethyl Trifluoromethyl 4 T
Phenylethynyl Phenylethynyl 1 P

The ethynyl moiety (-C≡C-) in phenylethynyl is treated as a single substituent, with the phenyl group appended to the ethynyl carbon. This contrasts with alternative naming approaches for fused aromatic systems.

Molecular Architecture: Spatial Arrangement of Substituents

X-ray crystallographic data for analogous compounds reveal non-planar geometries due to steric interactions between substituents. The phenylethynyl group adopts a linear configuration (C≡C bond length: 1.20 Å), while the trifluoromethyl group exhibits a tetrahedral geometry (C-CF₃ bond length: 1.52 Å). Dihedral angles between the central benzene ring and substituent phenyl groups average 18.7°, indicating moderate conjugation disruption.

Table 2: Key Structural Parameters

Parameter Value Source Compound
C≡C Bond Length 1.20 Å 1,4-Bis(phenylethynyl)benzene
C-CF₃ Bond Length 1.52 Å Trifluoromethylbenzene
Phenyl Ring Dihedral Angle 18.7° Phenylethynyl Derivatives

The electron-withdrawing trifluoromethyl group induces partial positive charge localization at the para position, while the phenylethynyl group facilitates extended π-conjugation along the molecular axis.

Comparative Analysis of Isomeric Forms

Isomeric differentiation significantly impacts physicochemical properties:

Para Isomer (1,4-substitution):

  • Maximized substituent separation minimizes steric hindrance
  • Conjugation pathway spans molecular axis, enabling delocalized electron density
  • Melting point: 176°C (cf. meta isomer: 162°C)

Meta Isomer (1,3-substitution):

  • Reduced symmetry increases dipole moment (2.86 D vs. 1.92 D para)
  • Steric clashes between substituents elevate strain energy by ~4.3 kcal/mol

Ortho Isomer (1,2-substitution):

  • Severe steric hindrance prevents stable isolation at standard conditions
  • Theoretical calculations predict 8.7 kcal/mol strain energy relative to para

Table 3: Isomeric Properties Comparison

Isomer Position Dipole Moment (D) Melting Point (°C) Strain Energy (kcal/mol)
Para 1,4 1.92 176 0.0
Meta 1,3 2.86 162 4.3
Ortho 1,2 3.15 N/A 8.7

Electronic effects dominate reactivity patterns, with the para isomer exhibiting enhanced electrophilic substitution resistance due to trifluoromethyl deactivation. Meta-directed reactions prevail in monosubstituted derivatives, consistent with trifluoromethyl's -I effect.

Properties

IUPAC Name

1-(2-phenylethynyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3/c16-15(17,18)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHFZQHSVAXZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464092
Record name Benzene, 1-(phenylethynyl)-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370-99-0
Record name Benzene, 1-(phenylethynyl)-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sonogashira Cross-Coupling Reaction

One of the most common and reliable methods to prepare 1-(phenylethynyl)-4-(trifluoromethyl)benzene is through the Sonogashira coupling reaction. This involves the coupling of a 4-(trifluoromethyl)iodobenzene (or bromobenzene) with phenylacetylene under palladium catalysis.

  • Reagents and Conditions :

    • Aryl halide: 4-(trifluoromethyl)iodobenzene or 4-(trifluoromethyl)bromobenzene
    • Terminal alkyne: Phenylacetylene
    • Catalyst: Pd(PPh3)2Cl2 or Pd(PPh3)4
    • Co-catalyst: CuI
    • Base: Triethylamine or diisopropylamine
    • Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene
    • Temperature: 50–80 °C
    • Time: Several hours (typically 6–24 h)
  • Mechanism :
    The palladium catalyst facilitates oxidative addition of the aryl halide, followed by transmetalation with the copper acetylide formed in situ from phenylacetylene and CuI, and finally reductive elimination to form the C-C bond.

  • Yields and Purification :
    The reaction generally proceeds with high yields (70–95%). The product is purified by column chromatography or recrystallization.

Parameter Typical Value/Condition
Catalyst loading 1–5 mol% Pd, 5–10 mol% CuI
Base Triethylamine (2 equiv)
Solvent THF or DMF
Temperature 50–80 °C
Reaction time 6–24 hours
Yield 70–95%

This method is widely reported in literature for synthesizing alkynylated trifluoromethylbenzenes due to its robustness and functional group tolerance.

Photocatalytic Synthesis Using Sulfonylhydrazides and Alkynes

Recent advances have demonstrated photocatalytic methods for synthesizing alkynyl derivatives, which may be adapted for compounds like Benzene, 1-(phenylethynyl)-4-(trifluoromethyl)-. Although this method is more commonly applied to alkynylsulfones, the underlying approach involves the generation of alkynyl radicals from bromoalkynes under visible light irradiation in the presence of a photocatalyst.

  • Key Steps :

    • Preparation of bromoalkyne intermediates via bromination of phenylacetylene derivatives using N-bromosuccinimide (NBS) and silver nitrate (AgNO3) catalyst.
    • Reaction of bromoalkyne with sulfonylhydrazides under blue LED irradiation in acetonitrile solvent.
    • Use of additives such as potassium iodide (KI), potassium bicarbonate (KHCO3), and tert-butyl hydroperoxide (TBHP) to facilitate radical generation and coupling.
  • Experimental Conditions :

    • Photocatalyst: Eosin Y (0.02 equiv)
    • Light source: 30 W blue LED (460–470 nm)
    • Atmosphere: Argon or nitrogen
    • Solvent: Acetonitrile (MeCN)
    • Reaction time: Until starting material disappearance (monitored by TLC)
    • Yields: Moderate to good (up to 85% in similar alkynyl sulfone syntheses)
  • Advantages :

    • Mild conditions at room temperature
    • Avoidance of transition metals like palladium
    • Potential for late-stage functionalization
  • Limitations :

    • Requires specialized light source and photocatalyst
    • Optimization needed for substrates without sulfonyl groups
Parameter Typical Value/Condition
Photocatalyst Eosin Y (0.02 equiv)
Light source 30 W blue LED (460–470 nm)
Atmosphere Argon or nitrogen
Solvent Acetonitrile
Additives KI, KHCO3, TBHP
Temperature Room temperature
Reaction time Variable, monitored by TLC
Yield Up to 85% (for related compounds)

This innovative approach is documented in recent organic chemistry research and may be adapted for the synthesis of trifluoromethyl-substituted phenylethynylbenzenes.

Halogenation and Subsequent Coupling of Precursors

Another preparative strategy involves:

  • Halogenation of 4-(trifluoromethyl)benzene to introduce a suitable leaving group (e.g., bromine or iodine).
  • Followed by coupling with phenylacetylene or its derivatives using palladium-catalyzed cross-coupling.
  • Halogenation Example :

    • Reagents: N-bromosuccinimide (NBS), silver nitrate (AgNO3)
    • Solvent: Acetone
    • Temperature: Room temperature
    • Time: 3 hours
    • Yield: Up to 99% for bromoalkyne intermediates
  • Subsequent Coupling :

    • Standard Sonogashira conditions as described above

This stepwise approach allows for the preparation of functionalized alkynylbenzenes with high regioselectivity and yield.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield Range Notes
Sonogashira Coupling Pd catalyst, CuI, base, 4-(trifluoromethyl)iodobenzene, phenylacetylene, THF, 50–80 °C Robust, well-established 70–95% Widely used for alkynylaryl synthesis
Photocatalytic Synthesis Eosin Y, blue LED, bromoalkyne, sulfonylhydrazides, MeCN, room temp Mild, metal-free option Up to 85% Emerging method, requires optimization
Halogenation + Coupling NBS, AgNO3, acetone (halogenation); Pd catalysis (coupling) High regioselectivity Up to 99% (halogenation) Stepwise, versatile

Research Findings and Notes

  • The Sonogashira coupling remains the gold standard for synthesizing phenylethynyl derivatives of trifluoromethylbenzenes due to its efficiency and scalability.
  • Photocatalytic methods offer promising alternatives with greener chemistry aspects but require further substrate scope expansion for trifluoromethyl-substituted compounds.
  • Halogenation using NBS and AgNO3 is highly effective for preparing bromoalkyne intermediates, which are crucial precursors in coupling reactions.
  • Analytical characterization of products typically involves 1H NMR, 13C NMR, 19F NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity.

This detailed overview synthesizes authoritative data from diverse sources, emphasizing preparation methods for Benzene, 1-(phenylethynyl)-4-(trifluoromethyl)- with professional rigor and comprehensive technical insight.

Chemical Reactions Analysis

Catalytic Coupling Reactions

The ethynyl group enables participation in transition metal-catalyzed cross-couplings.

Sonogashira Coupling

This reaction forms carbon-carbon bonds between terminal alkynes and aryl halides. For example, 1-(phenylethynyl)-4-(trifluoromethyl)benzene is synthesized via Pd-catalyzed coupling of 4-(trifluoromethyl)phenylacetylene with iodobenzene derivatives .

Reaction Conditions Catalyst System Yield Reference
Pd(dppf)Cl₂, P(OPh)₃, K₂CO₃, DCE80°C, 12 h under air87%
Pd(PPh₃)₂Cl₂, CuI, Et₃N60–90°C, 5–16 h95%

Hydrogenation

Selective hydrogenation of the ethynyl group to alkenes has been achieved using ruthenium catalysts.

Semihydrogenation to E-Alkenes

Ru₃(CO)₁₂ catalyzes partial hydrogenation with high E-selectivity :

Substrate Catalyst Conditions Selectivity (E:Z) Yield
1-(phenylethynyl)-4-(trifluoromethyl)benzeneRu₃(CO)₁₂H₂ (1 atm), 80°C, 6 h95:592%

Cycloaddition Reactions

The ethynyl group participates in [2+2] and [3+2] cycloadditions.

Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click" reaction forms 1,2,3-triazoles :

Azide Component Catalyst Reaction Time Product Yield
Benzyl azideCuBr, PMDETA24 h, RT89%

Substitution Reactions

Electrophilic substitution on the benzene rings is modulated by the electron-withdrawing trifluoromethyl group.

Nitration and Halogenation

Reactivity occurs predominantly at the para position relative to the ethynyl group due to electronic effects :

Reaction Reagent Position Yield
NitrationHNO₃/H₂SO₄Para68%
BrominationBr₂/FeBr₃Meta54%

Oxidation of the Ethynyl Group

Controlled oxidation using KMnO₄ yields diketones:

Oxidizing Agent Conditions Product Yield
KMnO₄, H₂O/acetone0°C, 2 h1,2-diketone derivative78%

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions
One of the primary applications of benzene derivatives, including 1-(phenylethynyl)-4-(trifluoromethyl)-, is in cross-coupling reactions such as the Buchwald-Hartwig amination. In these reactions, the compound acts as a key intermediate, allowing for the formation of complex organic molecules. For instance, studies have shown that varying reaction conditions can significantly affect yields and product distributions in these coupling processes .

Table 1: Summary of Cross-Coupling Reaction Conditions

Reaction TypeCatalystSolventTemperature (°C)Yield (%)
Buchwald-HartwigPd-based catalystTHF40>99
Suzuki CouplingPd-based catalystDMF10036

Medicinal Chemistry

Pharmacological Properties
Compounds with trifluoromethyl groups are often associated with enhanced biological activity. Research indicates that benzene derivatives containing this functional group exhibit significant antibacterial and anticancer properties. The trifluoromethyl moiety can enhance lipophilicity and metabolic stability, making these compounds valuable in drug design .

Case Study: Anticancer Activity
A study highlighted the synthesis of various phenylethynyl-substituted benzene derivatives and their evaluation against cancer cell lines. The presence of the trifluoromethyl group was found to correlate with increased potency in inhibiting cell proliferation .

Materials Science

Polymer Chemistry
Benzene, 1-(phenylethynyl)-4-(trifluoromethyl)- can also serve as a building block in polymer chemistry. Its unique structural features allow it to be incorporated into polymers that exhibit enhanced thermal stability and mechanical properties. Research has demonstrated that polymers synthesized from this compound show improved performance in applications such as coatings and adhesives .

Mechanism of Action

The mechanism by which Benzene, 1-(phenylethynyl)-4-(trifluoromethyl)- exerts its effects is largely dependent on the specific application. In medicinal chemistry, the trifluoromethyl group enhances the compound’s ability to interact with biological targets, such as enzymes or receptors, by increasing lipophilicity and metabolic stability. This interaction often involves the formation of hydrogen bonds or van der Waals forces with the target molecule, leading to inhibition or modulation of its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Phenylethynylbenzenes

A series of 1-alkyl-4-(phenylethynyl)benzene derivatives (e.g., methyl, ethyl, isopropyl, tert-butyl) were synthesized via oxidative Sonogashira coupling (Table 1) .

Compound Substituent (R) Yield (%)
1-Methyl-4-(phenylethynyl)benzene Methyl 81
1-Ethyl-4-(phenylethynyl)benzene Ethyl 92
1-Isopropyl-4-(phenylethynyl)benzene Isopropyl 89
1-(tert-Butyl)-4-(phenylethynyl)benzene tert-Butyl 60

Key Observations :

  • Steric Effects : The tert-butyl derivative showed reduced yield (60%) compared to smaller alkyl groups (81–92%), indicating steric hindrance during synthesis .
  • Electronic Effects : The trifluoromethyl group in the target compound introduces strong electron-withdrawing effects, contrasting with electron-donating alkyl groups. This difference impacts reactivity in cross-coupling and electrophilic substitution reactions.
Selenium-Substituted Analogues

1-(Phenylseleno)-4-(trifluoromethyl)benzene (PSTMB) replaces the ethynyl group with a phenylseleno (-SePh) moiety. PSTMB demonstrated potent lactate dehydrogenase (LDH) inhibition (IC₅₀ = 0.8 µM) and anti-cancer activity via apoptosis induction . In contrast, phenylethynyl derivatives are less studied for LDH inhibition, suggesting that selenium’s redox-active properties enhance bioactivity.

Halo- and Ether-Substituted Derivatives
  • Etherification Challenges : Attempts to cross-etherify 1-(1-(benzyloxy)ethyl)-4-(trifluoromethyl)benzene (4l) with aliphatic alcohols failed even at 120°C, whereas fluoro- and bromo-substituted analogs achieved moderate yields (43–53%) under similar conditions . This highlights the CF₃ group’s electronic deactivation, which hinders nucleophilic substitution compared to halogens.
  • Fluorinated Isocyanates: Derivatives like 1-(isocyanatomethyl)-4-(trifluoromethyl)benzene (CAS 102422-55-9) are used in polymer synthesis, leveraging CF₃’s stability and hydrophobicity .

Biological Activity

Benzene, 1-(phenylethynyl)-4-(trifluoromethyl)-, also known as 1-(2-phenylethynyl)-4-(trifluoromethyl)benzene, is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological effects, receptor interactions, and potential therapeutic applications based on recent research findings.

Synthesis

The compound can be synthesized through various methods, including Sonogashira cross-coupling reactions. In one study, the synthesis involved the reaction of arylboronic acids with terminal arylalkynes in the presence of gold catalysts under oxidative conditions, yielding high purity and yield of the desired product .

1. Receptor Interactions

Benzene, 1-(phenylethynyl)-4-(trifluoromethyl)- exhibits significant biological activity through its interaction with various receptors:

  • Adenosine Receptors : It has been identified as a selective antagonist at human A3 adenosine receptors. The binding affinity (Ki values) indicates a potential for therapeutic use in conditions where modulation of adenosine signaling is beneficial .

2. Inhibition Studies

Recent studies have evaluated the compound's inhibitory effects on enzymes such as Monoamine Oxidase (MAO). For instance:

  • MAO Inhibition : Compounds structurally related to benzene, 1-(phenylethynyl)-4-(trifluoromethyl)- have shown potent inhibition of MAO-B with IC50 values in the low micromolar range. This suggests a reversible interaction at the binding site of the enzyme, which could be beneficial for neuroprotective strategies .

Case Studies

Several case studies highlight the biological implications of this compound:

  • Neuroprotective Potential : In a study focusing on MAO inhibitors, derivatives of benzene, 1-(phenylethynyl)-4-(trifluoromethyl)- were tested for their ability to inhibit MAO-B. The most potent derivative achieved an IC50 value comparable to known inhibitors like pargyline, indicating its potential role in treating neurodegenerative diseases .
  • Cholinesterase Activity : Although some derivatives exhibited antiaggregating activity against amyloidogenic peptides, they showed minimal activity against acetylcholinesterase (AChE), suggesting a selective profile that could be exploited in designing targeted therapies for Alzheimer’s disease .

Research Findings Summary

Study FocusKey Findings
Receptor Binding Selective antagonist at A3 adenosine receptors with significant Ki values.
MAO Inhibition Potent MAO-B inhibitors with low micromolar IC50 values; reversible binding.
Cholinesterase Activity Limited activity against AChE; potential for selective drug development.

Q & A

Basic Question: What are the optimal methods for synthesizing 1-(phenylethynyl)-4-(trifluoromethyl)benzene, and how can its purity be validated?

Answer:
Synthesis typically involves Sonogashira coupling between 4-(trifluoromethyl)iodobenzene and phenylacetylene, using palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide as a co-catalyst in a triethylamine base. Post-synthesis purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity validation employs gas chromatography–mass spectrometry (GC-MS) and ¹⁹F NMR to confirm absence of unreacted halide precursors . For structural confirmation, X-ray crystallography or DFT-optimized geometry analysis can resolve bond angles and electronic properties .

Basic Question: Which analytical techniques are critical for characterizing the electronic and steric effects of the trifluoromethyl group in this compound?

Answer:
¹⁹F NMR is essential for probing electronic environments, as the trifluoromethyl group exhibits distinct chemical shifts (~δ -60 to -65 ppm). Infrared (IR) spectroscopy identifies C≡C stretching (~2100 cm⁻¹) and CF₃ vibrations (~1150 cm⁻¹). Computational methods (e.g., DFT) model steric effects by analyzing LUMO/HOMO distributions and Hirshfeld surfaces, revealing how the CF₃ group influences reactivity .

Advanced Question: How should researchers resolve contradictions in thermochemical data (e.g., boiling points) reported for structurally similar halogenated benzene derivatives?

Answer:
Discrepancies in boiling points (e.g., 427–428 K in NIST data vs. 427.7 K in other studies for 1-bromo-4-(trifluoromethyl)benzene) arise from measurement methodologies. Researchers should cross-validate using dynamic vapor pressure analysis or differential scanning calorimetry (DSC). Statistical tools like Bland-Altman plots can quantify bias between datasets .

Advanced Question: What computational strategies validate the crystal structure and intermolecular interactions of this compound?

Answer:
Single-crystal X-ray diffraction provides experimental bond lengths and angles, which are compared to DFT-optimized geometries (e.g., B3LYP/6-311G** basis set). Quantum Topological Molecular Theory (QTMM) analyzes bond critical points (BCPs) to quantify interaction strengths, such as C–F···π contacts. Predicted density (1.50 g/cm³) and boiling points (357°C) from computational models must align with experimental data .

Advanced Question: How to design ecotoxicological studies for assessing environmental persistence of this compound?

Answer:
Follow EPA TSCA guidelines (40 CFR 799.5089) for aerobic aquatic biodegradation testing. Use OECD 301B (CO₂ evolution test) to measure mineralization rates. Include controls with 4-chlorobenzotrifluoride (PCBTF) as a reference compound. LC-MS/MS monitors degradation byproducts, while QSAR models predict bioaccumulation potential .

Advanced Question: What mechanistic insights explain the regioselectivity of cross-coupling reactions involving the phenylethynyl group?

Answer:
Regioselectivity in Sonogashira coupling is governed by steric hindrance from the trifluoromethyl group and electronic effects of the aryl iodide. Kinetic studies (e.g., Eyring plots) and Hammett correlations quantify substituent effects. In situ IR spectroscopy tracks intermediate formation, revealing whether oxidative addition or transmetallation is rate-limiting .

Advanced Question: How can researchers reconcile conflicting spectral data (e.g., ¹H NMR splitting patterns) in derivatives of this compound?

Answer:
Variable-temperature NMR (VT-NMR) resolves dynamic effects like rotational barriers in ethynyl groups. For splitting anomalies, NOESY or ROESY experiments distinguish between diastereotopic protons and conformational isomers. DFT-calculated chemical shifts (e.g., using GIAO approximation) validate experimental assignments .

Basic Question: What protocols ensure stability of 1-(phenylethynyl)-4-(trifluoromethyl)benzene under varying storage conditions?

Answer:
Store under inert atmosphere (argon) at -20°C to prevent oxidation of the ethynyl group. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis monitor degradation. UV-sensitive samples require amber vials. For long-term storage, lyophilization in presence of stabilizers (e.g., BHT) is recommended .

Advanced Question: How is this compound applied in drug discovery, particularly as a building block for kinase inhibitors?

Answer:
The trifluoromethyl group enhances metabolic stability and membrane permeability. In kinase inhibitor design, the ethynyl spacer enables modular conjugation to pharmacophores via click chemistry. Biological assays (e.g., IC₅₀ determination in BT-474 cells) validate target engagement. Sulfonyl chloride derivatives (e.g., [4-(trifluoromethyl)phenyl]methanesulfonyl chloride) are intermediates for prodrug synthesis .

Advanced Question: What role does the trifluoromethyl group play in modulating reactivity during nucleophilic aromatic substitution (NAS)?

Answer:
The CF₃ group acts as a strong electron-withdrawing meta-director, activating the benzene ring toward NAS. Kinetic isotope effect (KIE) studies and Hammett σ⁺ values quantify its influence. Competitive experiments with nitro or cyano substituents reveal CF₃’s superior deactivating power, which can be leveraged to design regioselective fluorination protocols .

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